3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid
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Overview
Description
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is an organic compound with the molecular formula C6H4BClF3NO2 and a molecular weight of 225.36 g/mol . It is a white solid at room temperature and is stable under standard conditions. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where it serves as a boronic acid reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen or argon), typically at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but contains a fluorine atom instead of a boronic acid group.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the boronic acid group, making it less versatile in Suzuki-Miyaura coupling reactions.
Uniqueness
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is unique due to its boronic acid group, which makes it highly effective in Suzuki-Miyaura coupling reactions. This functional group allows it to form stable carbon-carbon bonds under mild conditions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H4BClF3NO2 |
---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H4BClF3NO2/c8-4-1-3(6(9,10)11)2-12-5(4)7(13)14/h1-2,13-14H |
InChI Key |
ZQHAMBYZJYAOFP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=N1)C(F)(F)F)Cl)(O)O |
Origin of Product |
United States |
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